4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
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Overview
Description
4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a strong base like sodium hydride.
Coupling with N-(tert-butoxycarbonyl)-beta-alanine: The final step involves coupling the chromen-2-one derivative with N-(tert-butoxycarbonyl)-beta-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the chromen-2-one core using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is involved in inflammation, and the Nrf2 pathway, which regulates antioxidant responses.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-glycinate
- 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylpentanoate
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylpentanoate
Uniqueness
4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its ethyl group and beta-alanine moiety may enhance its solubility and bioavailability, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C19H23NO6/c1-5-12-10-17(22)25-15-11-13(6-7-14(12)15)24-16(21)8-9-20-18(23)26-19(2,3)4/h6-7,10-11H,5,8-9H2,1-4H3,(H,20,23) |
InChI Key |
DCFOSFYDNLUWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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